molecular formula C32H45NO10 B606023 Benzoylaconine

Benzoylaconine

Cat. No.: B606023
M. Wt: 603.7 g/mol
InChI Key: DHJXZSFKLJCHLH-KYSNEVMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Benzoylaconine (BAC) primarily targets Toll-like receptors (TLRs) , specifically TLR4 , and TAK1 , a crucial upstream regulatory factor of TLR-induced MAPK and NF-κB signaling . These receptors play a significant role in the immune response processes, such as the secretion of cytokines and antigen presentation .

Mode of Action

BAC interacts with its targets by inhibiting the activation of TLR-induced MAPK and NF-κB pathways . It suppresses the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . BAC also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .

Biochemical Pathways

BAC affects the MAPK and NF-κB signaling pathways. It inhibits LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of p65 . The elevated protein levels of JNK, p38, and ERK phosphorylation after LPS stimulation are effectively restored by BAC treatment .

Pharmacokinetics

It is known that bac is a derivative of aconitum carmichaelii, which undergoes metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures, primarily in the mucosa of the gastrointestinal tract, liver, and plasma .

Result of Action

BAC exhibits an anti-inflammatory effect by inhibiting TLR-induced MAPK and NF-κB pathways . It significantly suppresses the release of pro-inflammatory cytokines and mediators, and downregulates the elevated protein levels of iNOS and COX-2 . In addition, BAC induces mitochondrial biogenesis in mice through activating AMPK signaling cascade .

Action Environment

The action of BAC can be influenced by environmental factors such as the presence of LPS, which stimulates macrophages to initiate a series of inflammatory responses . The efficacy of BAC may also be affected by the presence of other compounds, as seen in its use in traditional Chinese medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylaconine can be synthesized through the esterification of aconitine, another alkaloid found in Aconitum species . The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from the roots of Aconitum carmichaelii, followed by its chemical modification. The extraction process typically employs solvents like ethanol or methanol, and the subsequent esterification is performed using benzoyl chloride under controlled conditions .

Properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXZSFKLJCHLH-KYSNEVMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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